molecular formula C16H23NO2 B14514950 2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- CAS No. 62636-13-9

2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-

Cat. No.: B14514950
CAS No.: 62636-13-9
M. Wt: 261.36 g/mol
InChI Key: AAHCRLHMXLOYKK-UHFFFAOYSA-N
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Description

2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- is an organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring with a ketone group This particular compound is characterized by the presence of a pentyl group and a phenylamino methyl group attached to the furanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- can be achieved through several synthetic routes. One common method involves the reaction of a furanone precursor with a phenylamino methylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone oxides, while reduction can produce furanone alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- include other furanones with different substituents, such as:

  • 2(3H)-Furanone, dihydro-3-pentyl-5-[(methylamino)methyl]-
  • 2(3H)-Furanone, dihydro-3-pentyl-5-[(ethylamino)methyl]-
  • 2(3H)-Furanone, dihydro-3-pentyl-5-[(propylamino)methyl]-

Uniqueness

The uniqueness of 2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the phenylamino methyl group, in particular, may enhance its biological activity and make it a valuable compound for research and industrial applications .

Properties

CAS No.

62636-13-9

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

5-(anilinomethyl)-3-pentyloxolan-2-one

InChI

InChI=1S/C16H23NO2/c1-2-3-5-8-13-11-15(19-16(13)18)12-17-14-9-6-4-7-10-14/h4,6-7,9-10,13,15,17H,2-3,5,8,11-12H2,1H3

InChI Key

AAHCRLHMXLOYKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC(OC1=O)CNC2=CC=CC=C2

Origin of Product

United States

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